molecular formula C9H9N3O B2895612 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 111988-01-3

3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2895612
CAS No.: 111988-01-3
M. Wt: 175.191
InChI Key: YSMLZDQGVXJJSJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Pyrazole derivatives with additional functional groups.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

3-Methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-one
  • 3-Methyl-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-5-one
  • 3-Methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Comparison: 3-Methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for drug development .

Properties

IUPAC Name

5-methyl-2-pyridin-4-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-2-4-10-5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMLZDQGVXJJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111988-01-3
Record name 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one
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